

physical properties of 17:0-16:1 PG-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 17:0-16:1 PG-d5

Cat. No.: B15141123

[Get Quote](#)

An In-depth Technical Guide to 17:0-16:1 PG-d5

This technical guide provides a comprehensive overview of the physical properties, experimental applications, and relevant biochemical pathways for 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (**17:0-16:1 PG-d5**). This deuterated phosphatidylglycerol is a crucial tool for researchers, scientists, and drug development professionals engaged in lipidomics and related fields.

Core Physical and Chemical Properties

The quantitative physical and chemical properties of **17:0-16:1 PG-d5** are summarized in the table below. This information is critical for the accurate preparation of standards, interpretation of mass spectrometry data, and ensuring the stability of the compound.

Property	Value
Chemical Name	1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt) [1]
Molecular Formula	C39H69D5NaO10P [1] [2]
Molecular Weight	761.99 g/mol [2]
Exact Mass	761.52 u
CAS Number	2342575-72-6 [1] [2]
Purity	>99% [1] [2]
Form	Solution [2]
Concentration	1 mg/mL [2]
Storage Temperature	-20°C [1] [2]
Stability	1 Year [1]
Percent Composition	C 61.47%, H 10.45%, Na 3.02%, O 21.00%, P 4.06% [1]

Experimental Protocols

17:0-16:1 PG-d5 is primarily utilized as an internal standard in mass spectrometry-based lipidomics for the quantification of phosphatidylglycerols in complex biological samples. Below is a representative protocol for the extraction and analysis of phospholipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction (Bligh and Dyer Method)

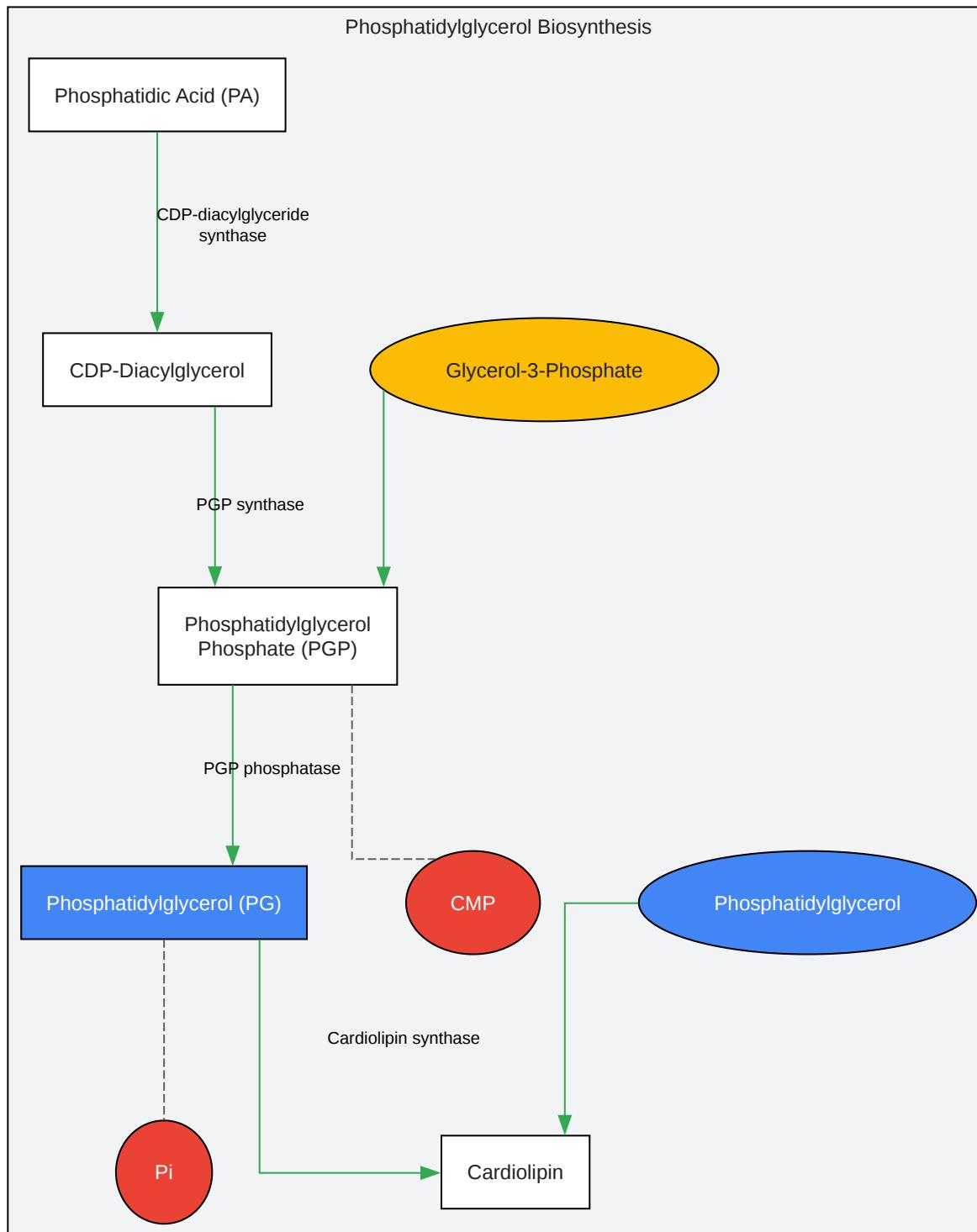
This protocol is a widely used method for extracting lipids from biological tissues.

- Homogenization:

- Weigh approximately 40 mg of tissue and homogenize it in 0.8 mL of a cold 1:1 (v/v) mixture of methanol and 0.1 M HCl in an ice bath for 1 minute[3].
- For plasma samples, use 300 µL of plasma and add 8 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% 2,6-di-tert-butyl-4-methylphenol[3].
- Internal Standard Spiking:
 - Prior to extraction, spike the homogenate with a known amount of **17:0-16:1 PG-d5** to allow for accurate quantification. The exact amount will depend on the expected concentration of endogenous PGs in the sample.
- Phase Separation:
 - Transfer the homogenate to a centrifuge tube.
 - Add 0.4 mL of ice-cold chloroform, vortex for 1 minute, and centrifuge at 18,000 x g for 5 minutes at 4°C to separate the layers[3].
 - Carefully collect the lower organic phase, which contains the lipids.
- Drying and Reconstitution:
 - Dry the collected organic phase under a stream of nitrogen gas.
 - Store the dried lipid extract at -20°C until analysis[3].
 - Before injection into the LC-MS system, reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 1:1 chloroform:methanol)[4].

LC-MS/MS Analysis

- Chromatographic Separation:
 - Utilize a reverse-phase C18 column for the separation of phospholipid species based on their hydrophobicity.

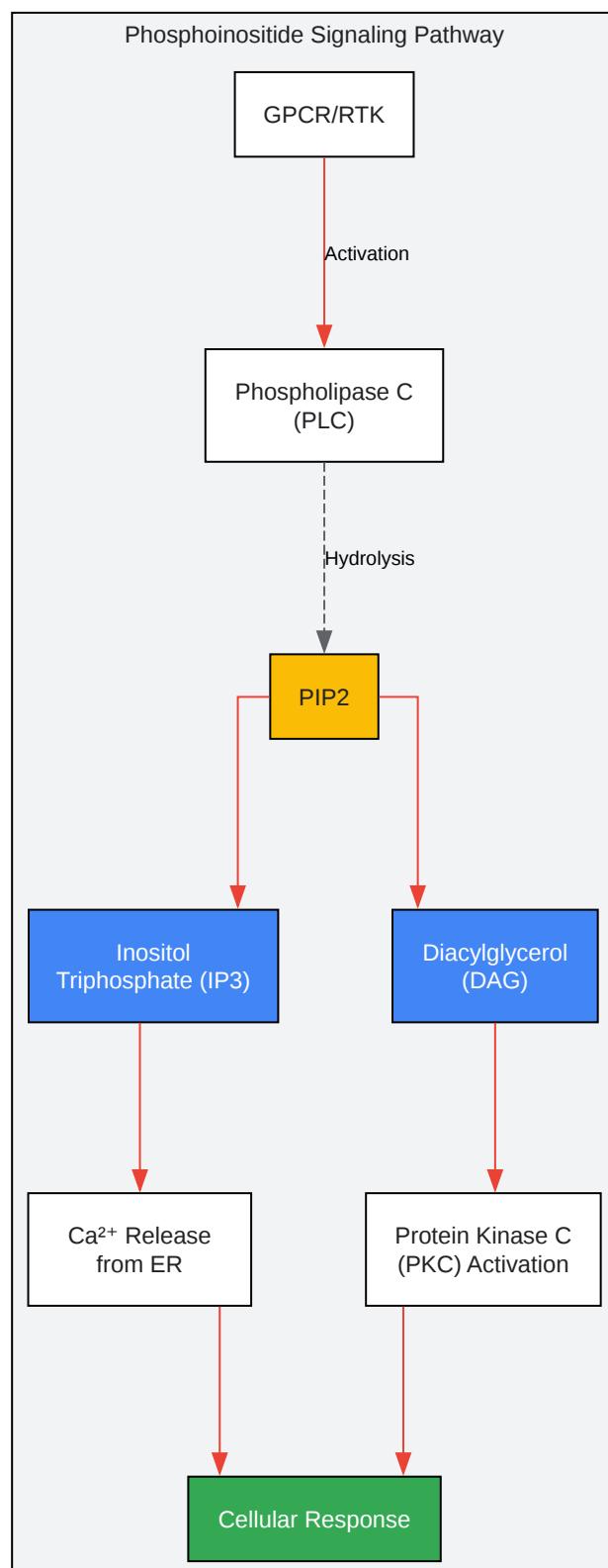

- The mobile phases typically consist of a gradient of aqueous and organic solvents, often with additives like formic acid or ammonium formate to improve ionization.
- Mass Spectrometry Detection:
 - Employ a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode for the detection of acidic phospholipids like phosphatidylglycerol.
 - Use Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves monitoring a specific precursor-to-product ion transition for both the endogenous PG and the deuterated internal standard (**17:0-16:1 PG-d5**).

Relevant Signaling and Biosynthetic Pathways

Phosphatidylglycerol is a key intermediate in phospholipid metabolism and a precursor for other important lipids, such as cardiolipin. It also plays a role in various signaling pathways.

Biosynthesis of Phosphatidylglycerol

The following diagram illustrates the biosynthetic pathway of phosphatidylglycerol.



[Click to download full resolution via product page](#)

Caption: Biosynthesis of Phosphatidylglycerol and its conversion to Cardiolipin.

Phospholipid Signaling Cascade

Phospholipids are central to cellular signaling. A common pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). While not directly involving PG, this illustrates a fundamental mechanism of phospholipid-based signaling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avantiresearch.com [avantiresearch.com]
- 2. 17:0-16:1 PG-d5, Avanti, 2342575-72-6, 858134L, Sigma-Aldrich [sigmaaldrich.com]
- 3. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- To cite this document: BenchChem. [physical properties of 17:0-16:1 PG-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15141123#physical-properties-of-17-0-16-1-pg-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com